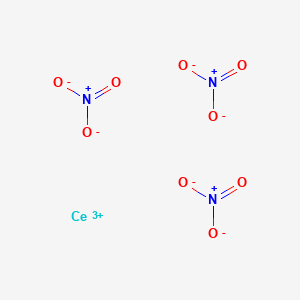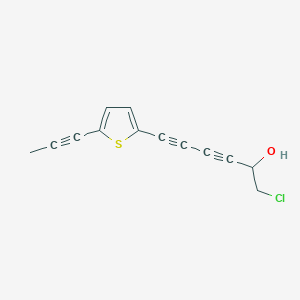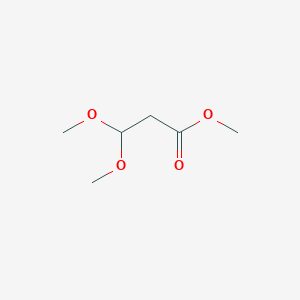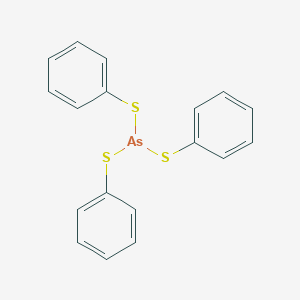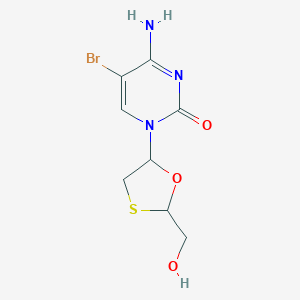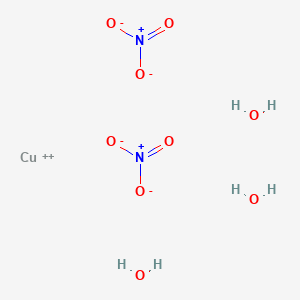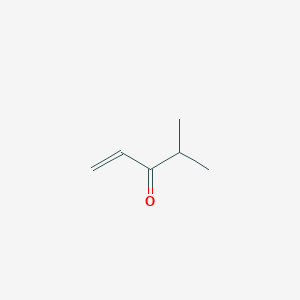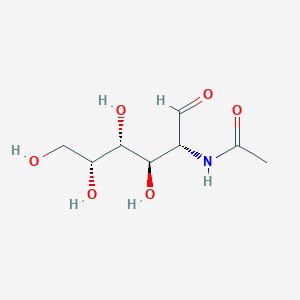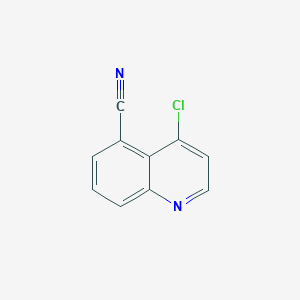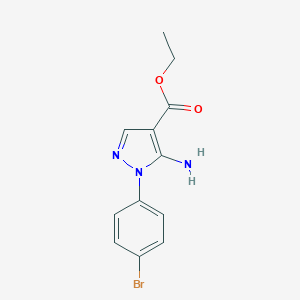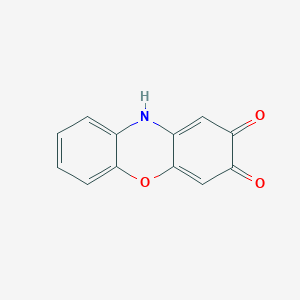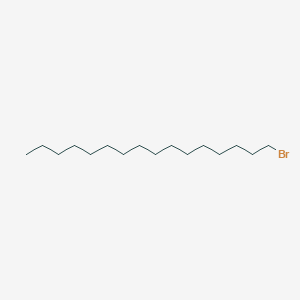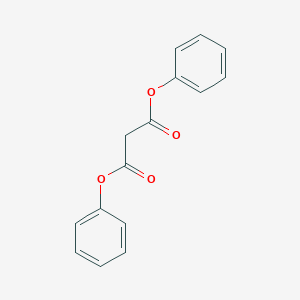
Diphenyl malonate
Vue d'ensemble
Description
Diphenyl malonate is a chemical compound that serves as a key intermediate in various synthetic organic reactions. It is involved in the synthesis of amides, esters, peptides, and β-lactams, which are significant in pharmaceutical and chemical industries. The compound's utility is highlighted by its role in the formation of dissymmetric S,O-malonates, which are synthesized from symmetric diphenyl dithiomalonates under neutral conditions . Additionally, this compound derivatives have been used as catalysts in asymmetric Michael reactions, demonstrating the versatility of this compound in organic synthesis .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several innovative methods. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a derivative of this compound, is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate and has shown to be a very useful condensing agent . Another method includes the thermal formation of an acylketene from symmetric diphenyl dithiomalonates, which leads to the selective synthesis of dissymmetric S,O-malonates . These methods demonstrate the synthetic flexibility and the potential for creating a variety of compounds from this compound.
Molecular Structure Analysis
The molecular structure of this compound derivatives plays a crucial role in their reactivity and the types of reactions they can participate in. For example, the structure of O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, is specifically designed to catalyze asymmetric Michael reactions efficiently . The molecular structure of these compounds, often characterized by the presence of phenyl groups and a malonate backbone, is key to their function as intermediates and catalysts in organic synthesis.
Chemical Reactions Analysis
This compound is involved in a variety of chemical reactions. It is used in the esterification of malonic acid half esters by diphenyl phosphorazidate (DPPA), where the presence of an acidic hydrogen at the α-position to electron-withdrawing groups is essential for the formation of ketene intermediates . Additionally, this compound reacts with diphenylcyclopropenone to yield unsaturated γ-lactones and other products, depending on the reaction conditions and the intermediates formed . These reactions underscore the reactivity of this compound and its importance in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a derivative of this compound, involve the use of diethyl malonate and result in a C2-symmetric and conformationally rigid acyclic diol . The properties of these compounds, such as their symmetry and rigidity, are significant for their applications in synthesis and catalysis. The ability to manipulate these properties allows chemists to tailor this compound derivatives for specific reactions and outcomes.
Applications De Recherche Scientifique
Médecine : Cardioprotection
Les dérivés du diphenyl malonate se sont révélés prometteurs en recherche médicale, en particulier en cardioprotection. Des études ont démontré que le malonate, lorsqu'il est administré à la reperfusion, peut prévenir l'insuffisance cardiaque post-infarctus du myocarde en réduisant les lésions d'ischémie/reperfusion . Cela suggère des stratégies thérapeutiques potentielles pour les maladies cardiaques utilisant des dérivés du this compound.
Science des matériaux : Photostabilisation
Dans le domaine de la science des matériaux, le this compound sert de photostabilisateur. Il est utilisé pour améliorer la durabilité et la stabilité de matériaux tels que les plastiques, le caoutchouc et les revêtements, les protégeant de la dégradation due à l'exposition à la lumière .
Sciences de l'environnement : Études analytiques
Bien que n'étant pas directement lié au this compound, les études sur les éthers diphényliques polybromés (PBDE) offrent un aperçu de l'impact environnemental des composés diphényliques apparentés. Les PBDE sont utilisés comme retardateurs de flamme et ont été étudiés pour leur persistance et leur bioaccumulation dans l'environnement . Ces recherches peuvent éclairer la gestion environnementale du this compound.
Chimie analytique : Synthèse chimique
Le this compound est utilisé en chimie analytique pour la synthèse de divers composés. C'est un ingrédient clé dans la production d'intermédiaires pour d'autres réactions chimiques, contribuant au développement de nouveaux matériaux et substances .
Biochimie : Études métaboliques
En biochimie, le this compound est important pour son rôle dans les études métaboliques. Le malonate est un inhibiteur connu de la succinate déshydrogénase, et son métabolisme est crucial dans le métabolisme symbiotique de l'azote et le développement du cerveau . La recherche dans ce domaine pourrait conduire à une meilleure compréhension des processus métaboliques et de la biologie du développement.
Pharmacologie : Développement de médicaments
Le this compound est également pertinent en pharmacologie. Il est utilisé dans la synthèse de produits pharmaceutiques, en particulier dans le développement de médicaments aux propriétés anti-inflammatoires et anticancéreuses . Son rôle dans la synthèse de médicaments souligne son importance dans la création de nouveaux traitements pour diverses maladies.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .
Mode of Action
The mode of action of this compound involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
This compound is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .
Analyse Biochimique
Molecular Mechanism
It is known that malonic acid, a related compound, can be involved in various reactions, such as the malonic ester synthesis
Metabolic Pathways
Diphenyl malonate may be involved in various metabolic pathways. For instance, malonic acid, a related compound, is involved in the malonic ester synthesis
Propriétés
IUPAC Name |
diphenyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
| Record name | diphenyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1969-44-4 | |
| Record name | diphenyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Diphenyl malonate in organic synthesis?
A1: this compound serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with this compound yields substituted 4-hydroxy-2-pyridones. [] Additionally, this compound acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []
Q2: Can you describe the role of this compound in the vapor phase transesterification reaction with phenol?
A2: this compound acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and this compound (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []
Q3: Are there studies investigating the structural characteristics of compounds derived from this compound?
A3: Yes, research has explored the structural aspects of compounds synthesized using this compound. For example, studies have investigated the products resulting from reactions between this compound and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


